molecular formula C16H19NO2 B14120526 [Bis(4-methoxyphenyl)methyl](methyl)amine

[Bis(4-methoxyphenyl)methyl](methyl)amine

Cat. No.: B14120526
M. Wt: 257.33 g/mol
InChI Key: MGUFSFOYKKOOSU-UHFFFAOYSA-N
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Description

1,1-bis(4-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to a central carbon atom, which is also bonded to a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 4-methoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of 1,1-bis(4-methoxyphenyl)-N-methylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

1,1-bis(4-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-bis(4-methoxyphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl groups can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-bis(4-chlorophenyl)-N-methylmethanamine
  • 1,1-bis(4-methylphenyl)-N-methylmethanamine
  • 1,1-bis(4-fluorophenyl)-N-methylmethanamine

Uniqueness

1,1-bis(4-methoxyphenyl)-N-methylmethanamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and binding properties. Compared to similar compounds with different substituents (e.g., chloro, methyl, or fluoro groups), the methoxy groups can enhance solubility and alter the compound’s electronic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C16H19NO2/c1-17-16(12-4-8-14(18-2)9-5-12)13-6-10-15(19-3)11-7-13/h4-11,16-17H,1-3H3

InChI Key

MGUFSFOYKKOOSU-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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